Beta-purothionin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KSCCKSTLGRNCYNLCRARGAQKLCANVCRCKLTSGLSCPKDFPK |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Beta-purothionin is recognized for its potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis.
- Mechanism of Action : Research indicates that this compound interacts with lipid bilayers, forming ion channels that disrupt membrane integrity. This property has been confirmed through molecular dynamics simulations and experimental studies showing that the peptide can insert into membranes composed of phospholipids, altering their structure and permeability .
-
Case Studies :
- A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli, suggesting its potential use as a natural preservative in food products .
- Another investigation highlighted its antifungal activity against Candida albicans, providing insights into its utility in treating fungal infections .
Structural Studies in Membrane Interactions
The interaction of this compound with lipid membranes has been extensively studied using various spectroscopic techniques.
- Two-Dimensional Infrared Spectroscopy : This technique has revealed that the helical content of this compound increases in the presence of lipid membranes, indicating conformational changes that enhance its membrane-disrupting capabilities .
- Nuclear Magnetic Resonance (NMR) : Studies utilizing NMR have shown that this compound can induce significant perturbations in both polar and nonpolar regions of phospholipid bilayers, further elucidating its role in membrane dynamics .
Biotechnological Applications
Given its antimicrobial properties, this compound holds promise for various biotechnological applications:
- Food Preservation : Its ability to inhibit microbial growth makes it an attractive candidate for use as a natural preservative in food products, potentially extending shelf life without the need for synthetic additives .
- Pharmaceutical Development : The peptide's mechanism of action against resistant strains of bacteria positions it as a potential lead compound for developing new antibiotics. Continued research into its structure-function relationship may yield derivatives with enhanced efficacy and reduced toxicity .
Research Findings and Insights
Recent research has provided deeper insights into the structural stability and dynamics of this compound under varying environmental conditions:
- Molecular Dynamics Simulations : These simulations have indicated that the peptide maintains structural integrity across a range of temperatures and ionic conditions, although metal ions can significantly affect its activity .
- Stability Analysis : The stability of this compound's secondary structures was confirmed through extensive computational modeling, which demonstrated resistance to thermal denaturation while retaining functional properties necessary for antimicrobial activity .
Comparison with Similar Compounds
Research Findings and Implications
- This compound in Transgenic Crops: Overexpression in rice enhances resistance to bacterial pathogens, validating its utility in agricultural biotechnology .
- Therapeutic Potential: this compound’s antimutagenic properties suggest applications in cancer prevention, though its allergenicity (e.g., IgE binding in human sera) requires further study .
Preparation Methods
Source Material and Initial Extraction
Beta-purothionin is naturally present in the wheat seed endosperm. The initial preparation step typically involves:
- Extraction from Wheat Endosperm: The wheat seeds are milled to obtain the endosperm fraction, which contains this compound along with other storage proteins.
- Solubilization: The proteins are extracted using aqueous buffers often containing salts (e.g., phosphate buffer saline) and sometimes reducing agents to maintain disulfide bonds in proper configuration.
- Clarification: The crude extract is clarified by centrifugation or filtration to remove insoluble debris.
Purification Techniques
Purification of this compound is critical for obtaining a biologically active and structurally intact peptide. Commonly used methods include:
- Ion-Exchange Chromatography: Due to its basic nature, this compound binds strongly to cation-exchange resins. Elution is typically achieved by increasing salt concentration or changing pH.
- Size-Exclusion Chromatography: This step separates this compound based on molecular size, helping to remove larger proteins or aggregates.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for final polishing, RP-HPLC separates peptides based on hydrophobicity, yielding highly pure this compound.
Recombinant Expression
In addition to natural extraction, this compound can be prepared via recombinant DNA technology:
- Gene Cloning: The gene encoding this compound is cloned into an expression vector suitable for bacterial or yeast expression systems.
- Expression: Host cells produce the peptide, often as a fusion protein to enhance solubility and facilitate purification.
- Refolding and Processing: Since this compound contains multiple disulfide bridges critical for activity, refolding protocols are applied post-purification to ensure correct disulfide bond formation.
- Cleavage of Fusion Tags: Proteolytic enzymes remove fusion partners to yield the mature peptide.
Structural and Biophysical Characterization
Preparation protocols are often validated and optimized using structural analysis techniques:
Key Considerations in Preparation
- Disulfide Bond Formation: this compound contains 3-4 disulfide bridges essential for its antimicrobial activity and membrane interactions. Preparation methods must preserve or correctly form these bonds.
- Metal Ion Sensitivity: The peptide’s structure and activity can be inhibited by metal ions, necessitating chelating agents or metal-free conditions during preparation.
- Lipid Interaction: Since this compound interacts with phospholipid membranes, preparation buffers sometimes include lipids or membrane mimetics to study or stabilize its active form.
- Purity and Activity Correlation: High purity is required to ensure reproducible biological activity, especially for antimicrobial assays and structural studies.
Summary Table of Preparation Steps
Research Findings Related to Preparation
- The crystal structure resolved at 1.7 Å provides a benchmark for purity and folding quality, showing the presence of phosphate and glycerol molecules bound to the peptide, which are important for lattice formation and possibly toxicity.
- Two-dimensional infrared correlation spectroscopy reveals that this compound undergoes conformational changes in the presence of lipid bilayers, increasing helical content, which suggests that preparation methods including membrane mimetics can better preserve biologically relevant conformations.
- Molecular dynamics simulations indicate that the alpha1 helix is thermally stable, but the alpha2 helix unfolds at elevated temperatures or in presence of metal ions, guiding temperature control and metal ion exclusion during preparation.
Q & A
Q. (Basic) What guidelines ensure transparent reporting of this compound research data to facilitate reproducibility?
- Methodological Answer : Follow FAIR principles: deposit raw spectral data in repositories (e.g., Zenodo), document buffer conditions and lipid sources in metadata, and provide step-by-step protocols for protein-lipid reconstitution. Use controlled vocabularies (e.g., UniProt IDs) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
